molecular formula C19H19ClF2N4O B280411 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide

Cat. No. B280411
M. Wt: 392.8 g/mol
InChI Key: ACDUOUPAFCPMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide, also known as DT-010, is a novel compound with potential applications in scientific research.

Mechanism of Action

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide exerts its anti-cancer effects through the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is commonly observed in cancer cells. By inhibiting this pathway, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide can induce cell death in cancer cells while sparing normal cells.
Biochemical and Physiological Effects
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide is its specificity towards cancer cells, which minimizes the risk of toxicity in normal cells. However, its efficacy in vivo has not been fully established, and further studies are needed to determine its potential as a therapeutic agent.

Future Directions

There are several potential directions for future research on 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide. One area of interest is the development of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide analogs with improved efficacy and specificity towards cancer cells. Another potential direction is the investigation of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide's anti-inflammatory effects in the treatment of inflammatory diseases. Finally, further studies are needed to determine the optimal dosage and administration of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide for potential clinical use.
In conclusion, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide is a novel compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity towards cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, further studies are needed to determine its potential as a therapeutic agent.

Synthesis Methods

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide is synthesized through a multi-step process involving the reaction of 3-chloro-1H-1,2,4-triazole with 2,4-difluoroaniline, followed by the reaction of the resulting product with Adamantane-1-carboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

Molecular Formula

C19H19ClF2N4O

Molecular Weight

392.8 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2,4-difluorophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H19ClF2N4O/c20-17-23-10-26(25-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)24-15-2-1-13(21)4-14(15)22/h1-2,4,10-12H,3,5-9H2,(H,24,27)

InChI Key

ACDUOUPAFCPMJU-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)F)F

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

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